molecular formula C17H28N2O4S B2846119 N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate CAS No. 1396886-64-8

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate

Cat. No.: B2846119
CAS No.: 1396886-64-8
M. Wt: 356.48
InChI Key: SCTRRUNSBMJNEQ-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate is a useful research compound. Its molecular formula is C17H28N2O4S and its molecular weight is 356.48. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Sulfonamides, including sulfonamide derivatives, play a crucial role in catalysis and organic synthesis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been utilized as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature, highlighting its potential in facilitating various organic reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Asymmetric Synthesis

Sulfonamide derivatives have been employed in the asymmetric transfer hydrogenation (ATH) of ketones, demonstrating their utility in the synthesis of chiral compounds. For example, C2-symmetric bis(sulfonamide)-cyclohexane-1,2-diamine-RhCp* complex has shown effectiveness in the ATH of aromatic ketones with aqueous sodium formate as the hydrogen source, achieving high enantioselectivity and yield (Cortez et al., 2006).

Drug Synthesis Intermediates

The synthesis and evaluation of sulfonamide derivatives for their antimicrobial properties demonstrate their importance as intermediates in drug synthesis. Compounds like 3-(2 or 4-arylpyridinium-1-yl)propane or butane-1-sulfonate have shown promising antimicrobial activity, suggesting their potential application in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Electrocatalysis

Research on the electrochemical reduction of carbon dioxide (CO2) to formate highlights the potential application of sulfonamide and related compounds in the development of catalysts for sustainable chemical processes. Sulfur-modulated tin sites, for example, have demonstrated high selectivity and efficiency in the electrochemical reduction of CO2 to formate, providing a pathway for the synthesis of value-added carbon-based fuels and feedstocks powered by renewable electricity (Zheng et al., 2017).

Safety and Hazards

The safety and hazards associated with “N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate” are not specified in the current data. For a related compound, “1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine”, the safety information includes hazard statements such as H301 - H319 .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]propane-2-sulfonamide;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S.CH2O2/c1-14(2)21(19,20)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16;2-1-3/h3-7,14-15,17H,8-13H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTRRUNSBMJNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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